

Application Note: Quantification of p,p'-DDD in Soil and Water

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Compound of Interest

Compound Name: *p,p'*-DDD-13C12

Cat. No.: B15599303

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Introduction

p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a significant metabolite of the persistent organochlorine pesticide p,p'-DDT. Although the use of DDT has been banned or restricted in many countries for decades, its persistence and that of its metabolites like p,p'-DDD in the environment pose ongoing risks to ecosystems and human health. These compounds are hydrophobic, bioaccumulative, and are classified as probable human carcinogens. Therefore, sensitive and reliable analytical methods are crucial for monitoring their presence in environmental matrices such as soil and water to ensure environmental protection and assess human exposure. This application note provides detailed protocols for the extraction and quantification of p,p'-DDD in soil and water samples using gas chromatography-mass spectrometry (GC-MS).

Principle

The quantification of p,p'-DDD from environmental samples involves a multi-step process. First, the analyte is extracted from the sample matrix using an appropriate solvent and technique. The resulting extract is often complex and requires a cleanup step to remove interfering co-extracted substances. Finally, the purified extract is analyzed using a highly sensitive and

selective instrument, such as a GC-MS, to identify and quantify p,p'-DDD. Isotope dilution or internal standard techniques are often employed to ensure accuracy and precision.

Experimental Protocols

Protocol 1: Quantification of p,p'-DDD in Soil Samples

This protocol details an ultrasonic-assisted solvent extraction method followed by Florisil cleanup, a common and efficient approach for solid matrices.^{[1][2]}

1. Sample Preparation: a. Air-dry the soil sample in a well-ventilated area, protected from direct sunlight and dust. b. Once dried, gently grind the soil using a mortar and pestle and pass it through a 2-mm sieve to ensure homogeneity. c. Store the sieved soil in a clean, labeled amber glass container at 4°C until extraction.

2. Ultrasonic Extraction:^[1] a. Weigh 10 g of the prepared soil sample into a 50 mL glass centrifuge tube. b. Add a surrogate or internal standard solution to the soil to monitor method performance. c. Add 25 mL of a 1:1 (v/v) mixture of petroleum ether and acetone to the tube. d. Place the tube in an ultrasonic bath and sonicate for 20 minutes. e. After sonication, centrifuge the tube at 2500 rpm for 10 minutes to separate the soil from the solvent. f. Carefully decant the supernatant (the solvent extract) into a clean flask. g. Repeat the extraction (steps c-f) on the soil pellet with a fresh 25 mL portion of the solvent mixture to ensure complete extraction. h. Combine the two solvent extracts.

3. Extract Cleanup (Florisil Chromatography):^{[3][4][5]} a. Prepare a cleanup column by packing a glass chromatography column (18-20 mm ID) with 10 g of activated Florisil® (magnesium silicate, pesticide residue grade, heated at 130°C overnight). Top the Florisil with 1-2 cm of anhydrous sodium sulfate to remove any residual water.^[6] b. Pre-wet the column with 40 mL of hexane, allowing the solvent to drain just to the top of the sodium sulfate layer. Discard this solvent. c. Concentrate the combined extract from step 2h to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen. d. Load the concentrated extract onto the prepared Florisil column. e. Elute the column with 100 mL of a 90:10 (v/v) hexane:acetone mixture, collecting the eluate in a clean flask.^[4] f. Concentrate the collected eluate to a final volume of 1.0 mL for GC-MS analysis.

4. Instrumental Analysis: a. Analyze the final extract using Gas Chromatography-Mass Spectrometry (GC-MS) as detailed in the "Instrumental Analysis" section below.

Protocol 2: Quantification of p,p'-DDD in Water Samples

This protocol utilizes Solid-Phase Extraction (SPE), a modern technique that reduces solvent consumption and improves reproducibility compared to traditional liquid-liquid extraction.[7][8][9]

1. Sample Preparation: a. Collect a 1 L water sample in a clean amber glass bottle. b. If residual chlorine is present, dechlorinate the sample by adding ~80 mg of sodium thiosulfate. c. Adjust the sample pH to < 2 using 6N HCl or H₂SO₄. This step is optional but can improve the recovery of certain analytes.[8][10] d. Spike the sample with a surrogate or internal standard solution and mix well.

2. Solid-Phase Extraction (SPE):[7][8] a. Assemble a C18 SPE cartridge (e.g., 500 mg, 6 mL) on a vacuum manifold. b. Conditioning: Condition the cartridge by passing 10 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry. c. Loading: Load the 1 L water sample onto the cartridge at a flow rate of approximately 10-15 mL/min. d. Drying: After the entire sample has passed through, dry the cartridge by drawing a vacuum for 10-20 minutes.

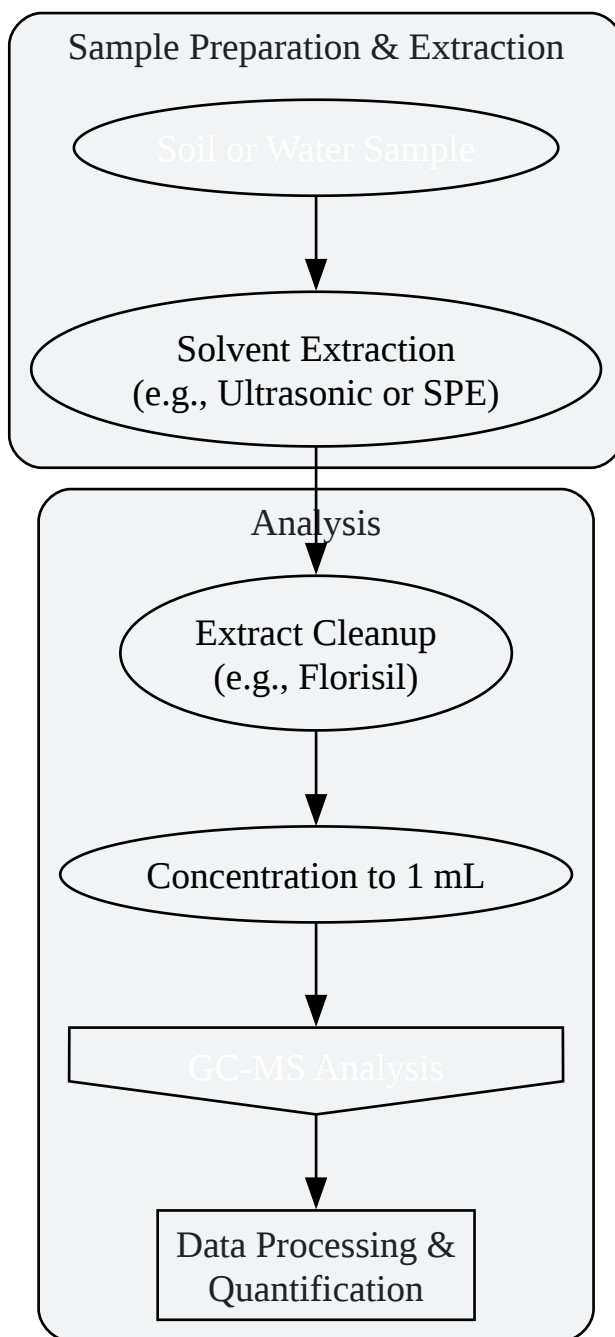
3. Elution: a. Place a collection vial inside the vacuum manifold. b. Rinse the original sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this rinse to the SPE cartridge.[8] c. Allow the solvent to soak the sorbent for 1 minute, then slowly draw it through into the collection vial. d. Repeat the elution with a fresh 10 mL portion of a 1:9 acetone:n-hexane solution.[8] e. Apply full vacuum for 1 minute after the final elution to collect any remaining solvent.

4. Concentration: a. Concentrate the collected eluate to a final volume of 1.0 mL using a gentle stream of nitrogen in a warm water bath (~40°C).

5. Instrumental Analysis: a. Analyze the final 1.0 mL extract using GC-MS as detailed below.

Instrumental Analysis by GC-MS

Gas Chromatography combined with Mass Spectrometry is the preferred method for the sensitive and selective quantification of p,p'-DDD. Analysis can be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity or tandem MS (MS/MS) for higher selectivity.[11][12][13]



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// Edges for Water Protocol water_sample -> water_prep; water_prep -> water_extract;
water_extract -> water_elute; water_elute -> water_final; } DOT Caption: Specific sample
preparation workflows for soil and water.
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Data Presentation

The performance of analytical methods for p,p'-DDD can vary based on the matrix, extraction technique, and instrumentation. The following tables summarize typical validation parameters and instrumental conditions.

Table 1: Method Validation Parameters for p,p'-DDD Quantification

Matrix	Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference(s)
Water	GC-MS	2.0 ng/L	3.3 ng/L	84.0 - 96.5	[14][15]
Water	GC-HSD	5 ng/L	-	-	[16]
Sediment	GC-MS	-	0.05 ng/g	88 - 106	[17]
Soil	GC-ECD	-	15-200 µg/kg (fortification levels)	>88	[1]
Biota (Trout)	GC-MS/MS	0.6 - 8.3 µg/kg	2 - 25 µg/kg	73 - 112	[18]

Note: LOD/LOQ and recovery values are highly matrix-dependent. The values presented are indicative and should be established by each laboratory.

Table 2: Example GC-MS Parameters for p,p'-DDD Analysis

Parameter	Setting	Reference(s)
Gas Chromatograph		
Instrument	Agilent 8890 GC or equivalent	[11]
Column	HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film	[12][15]
Inlet Temperature	250°C	[4]
Injection Mode	Splitless	[11]
Carrier Gas	Helium, constant flow at ~1.2 mL/min	[12][15]
Oven Program	Initial 70°C, hold 2 min; ramp 25°C/min to 150°C; ramp 3°C/min to 200°C; ramp 8°C/min to 280°C, hold 10 min.	[15]
Mass Spectrometer		
Instrument	Agilent 7000D QQQ or 5975C MSD or equivalent	[11][15]
Ionization Mode	Electron Impact (EI) at 70 eV	[15]
MS Source Temp.	230°C	[15]
MS Quad Temp.	150°C	[15]
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)	[11]
Quantifier Ion (m/z)	235	[13]
Qualifier Ion(s) (m/z)	165	[13]
MRM Transition	237.0 -> 165.1	[11]

Considerations and Quality Control

- **Matrix Effects:** Soil and water samples can contain co-extractives that interfere with GC-MS analysis. It is crucial to run matrix-matched calibration standards or use isotope-labeled internal standards to compensate for these effects.[19]
- **Quality Control:** Each batch of samples should include a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) to monitor for contamination, accuracy, and precision.
- **Method Validation:** Before routine use, the entire analytical method should be validated to determine its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for the specific matrix of interest.[14][17]

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